Cas no 2408935-97-5 ([(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol structure](https://ja.kuujia.com/scimg/cas/2408935-97-5x500.png)
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol 化学的及び物理的性質
名前と識別子
-
- EN300-7541313
- rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol
- 2408935-97-5
- [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol
-
- インチ: 1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1
- InChIKey: ZAZVRHIVJQPYHK-RNFRBKRXSA-N
- ほほえんだ: OC[C@]1(CN)C[C@H]1C=C
計算された属性
- せいみつぶんしりょう: 127.099714038g/mol
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7541313-5.0g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 5g |
$3147.0 | 2023-06-01 | |
Enamine | EN300-7541313-1.0g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 1g |
$1086.0 | 2023-06-01 | |
Enamine | EN300-7541313-2.5g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 2.5g |
$2127.0 | 2023-06-01 | |
Enamine | EN300-7541313-10.0g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 10g |
$4667.0 | 2023-06-01 | |
Enamine | EN300-7541313-0.5g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 0.5g |
$847.0 | 2023-06-01 | |
Enamine | EN300-7541313-0.1g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 0.1g |
$376.0 | 2023-06-01 | |
Enamine | EN300-7541313-0.05g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 0.05g |
$252.0 | 2023-06-01 | |
Enamine | EN300-7541313-0.25g |
rac-[(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol |
2408935-97-5 | 95% | 0.25g |
$538.0 | 2023-06-01 |
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanolに関する追加情報
[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol: A Comprehensive Overview
The compound [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol, with CAS number 2408935-97-5, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring system, which is substituted with an aminomethyl group at the 1-position and an ethenyl group at the 2-position. The methanol moiety further enhances its structural complexity and functional diversity.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its stereochemistry, specifically the (1R,2S) configuration, plays a crucial role in determining its biological activity. Researchers have found that this compound exhibits promising anti-inflammatory properties, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
The synthesis of [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol involves a multi-step process that requires precise control over stereochemistry. One of the most efficient methods reported in the literature involves the use of asymmetric catalysis to achieve the desired enantiomeric excess. This approach not only ensures high yields but also minimizes the formation of by-products, making it environmentally friendly.
In terms of physical properties, this compound has a melting point of approximately -40°C and a boiling point around 85°C under standard conditions. Its solubility in water is moderate, which is advantageous for its application in aqueous-based formulations. The compound's stability under various storage conditions has also been thoroughly investigated, with results indicating that it remains stable for up to two years when stored at room temperature in darkness.
One of the most exciting developments involving [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol is its potential as a chiral building block in asymmetric synthesis. Its ability to induce asymmetry in subsequent reactions has made it invaluable in the construction of complex molecular architectures. Recent advancements in this area have been documented in high-impact journals, underscoring its importance in modern organic chemistry.
Moreover, this compound has shown remarkable selectivity in enzyme inhibition assays. Preclinical studies have demonstrated its ability to inhibit specific kinases involved in cellular signaling pathways, paving the way for its use as a lead compound in anti-cancer drug development. The compound's selectivity profile has been optimized through iterative rounds of structure-activity relationship (SAR) studies, leading to improved potency and reduced off-target effects.
In conclusion, [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with its promising biological activities and versatile synthetic methods, positions it as a key player in future drug discovery efforts. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to remain at the forefront of scientific innovation for years to come.
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